![molecular formula C19H18N2O2 B2410513 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-31-9](/img/structure/B2410513.png)

4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

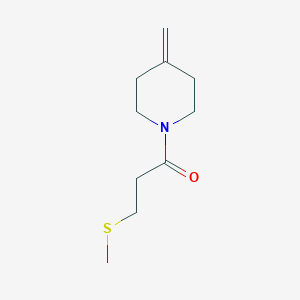

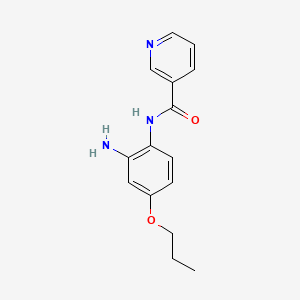

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a pyrroloquinoline structure, which is a type of heterocyclic compound that has been studied for its potential biological activities .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide information about the types of bonds and functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions of such compounds can vary widely depending on their specific structures and functional groups. They may undergo reactions typical of amides, such as hydrolysis, or reactions typical of heterocyclic compounds, such as electrophilic substitution .

Applications De Recherche Scientifique

Antibacterial Activity

A study on a related compound, pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showed promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the compound's effectiveness against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, indicating potential applications in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Chemical Synthesis and Reactivity

Another aspect of research involves the synthesis and structural characterization of compounds within the pyrrolo[3,2,1-ij]quinoline family. For instance, the reaction of anthranilamides with levulinic acids to synthesize tetrahydropyrrolo[2,1-b]quinazoline derivatives highlights the chemical reactivity and potential for creating diverse molecular architectures with various applications in materials science and drug development (M. Yamato & Y. Takeuchi, 1982).

Polymorphism and Crystal Structures

Research into polymorphic modifications of compounds closely related to 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has revealed insights into their crystal structures and properties. Such studies are crucial for understanding the material's physical and chemical properties, impacting its storage, stability, and formulation in pharmaceutical applications (S. Shishkina et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to exhibit substantial antiviral activity , suggesting that they may interfere with viral replication or other critical processes in the viral life cycle.

Result of Action

Similar compounds have shown substantial antiviral activity , suggesting that it may inhibit viral replication or other critical processes in the viral life cycle.

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-2-4-13(5-3-12)19(23)20-16-10-14-6-7-17(22)21-9-8-15(11-16)18(14)21/h2-5,10-11H,6-9H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFDKCDOAIHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)